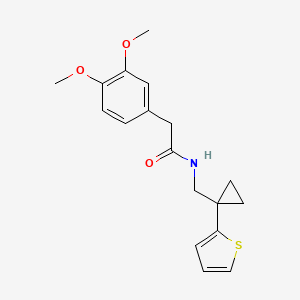

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-14-6-5-13(10-15(14)22-2)11-17(20)19-12-18(7-8-18)16-4-3-9-23-16/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKQNCXHVOMLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The cyclopropylthiophene core is synthesized via Suzuki-Miyaura coupling between bromothiophene derivatives and cyclopropylboronic acids. Optimized conditions from recent studies (Scheme 1) employ:

- Catalyst : Palladium(II) acetate (5–6 mol%)

- Ligand : cataCXium A (10 mol%) or tricyclohexylphosphine (PCy3)

- Base : Cs₂CO₃ or K₃PO₄

- Solvent : Toluene/water (3:1 v/v)

- Temperature : 100°C for 16–24 hours.

For example, coupling 3-bromothiophene with cyclopropylboronic acid yields 3-cyclopropylthiophene in 28% yield with PCy3, while switching to cataCXium A improves yields to 95% for 5-cyclopropylthiophene-2-carbaldehyde. Subsequent reductive amination of the aldehyde intermediate with methylamine and sodium cyanoborohydride affords 1-(thiophen-2-yl)cyclopropylmethylamine.

Alternative Cyclopropanation Routes

Redox-neutral cyclopropanations using N-vinylimides under nitrogen atmosphere offer a complementary pathway. Key parameters include:

- Solvent : Anhydrous DMF or CH₂Cl₂

- Catalyst : Rhodium(II) acetate

- Temperature : 25–40°C.

This method avoids palladium but requires stringent moisture control.

Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid

Friedel-Crafts Acylation

Electrophilic acylation of 1,2-dimethoxybenzene with chloroacetyl chloride in the presence of AlCl₃ yields 2-(3,4-dimethoxyphenyl)acetyl chloride. Hydrolysis under basic conditions (NaOH, H₂O/EtOH) provides the free acid in 82–89% yield.

Carbodiimide-Mediated Activation

Conversion to the reactive acyl chloride is achieved using thionyl chloride (SOCl₂) in refluxing dichloromethane. Alternatively, the acid may be directly employed in amide coupling via EDCI/HOBt activation.

Amide Bond Formation: Coupling Strategies

Acyl Chloride Route

Reaction of 2-(3,4-dimethoxyphenyl)acetyl chloride with 1-(thiophen-2-yl)cyclopropylmethylamine proceeds in anhydrous THF with triethylamine as a base. Typical conditions:

Carbodiimide-Mediated Coupling

Using EDCI·HCl (1.2 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ at 0°C under N₂ achieves comparable yields (72–78%) while avoiding acyl chloride handling.

Optimization and Process Improvements

Ligand Effects in Cyclopropane Synthesis

Comparative studies demonstrate ligand-dependent efficiency:

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| PCy3 | 28 | 72 |

| cataCXium A | 95 | 16 |

| Pd(dppf)Cl₂ | 21 | 10 |

Solvent and Temperature Screening

Polar aprotic solvents (DMF, DMA) enhance cyclopropanation rates but may promote side reactions. Toluene/water biphasic systems optimize cross-coupling by facilitating reagent mixing and heat dissipation.

Characterization and Analytical Data

Successful synthesis is confirmed by:

- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, thiophene), 3.89 (s, 6H, OCH₃), 3.21 (t, 2H, cyclopropane-CH₂).

- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

- MS (ESI+) : m/z 386.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity:

Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.

2. Anticancer Potential:

Investigations into the cytotoxic effects of the compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

3. Neuroprotective Effects:

The compound may act as an inhibitor of certain enzymes involved in neurodegenerative diseases. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase.

Antimicrobial Efficacy

A study focusing on the antimicrobial activity of compounds containing thiophene rings revealed that specific modifications led to enhanced efficacy against resistant strains of bacteria. The compound demonstrated MIC values significantly lower than those of traditional antibiotics.

Anticancer Activity

In vitro studies have shown that modifications to the acetamide structure can lead to increased cytotoxicity against various cancer cell lines. For example, a derivative of the compound was tested against breast cancer cell lines and exhibited IC50 values indicating potent inhibition of cell proliferation.

Neuroprotective Screening

Research has indicated that the compound may possess neuroprotective properties by inhibiting acetylcholinesterase activity in vitro. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs: P2X7 Receptor Antagonists

A-740003

- Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Key Differences: The N-substituent in A-740003 includes a quinoline-cyanoimino group, enabling π-π stacking and hydrogen bonding with the P2X7 receptor. The 2,2-dimethylpropyl backbone enhances steric bulk compared to the cyclopropane-thiophene group in the target compound.

- Activity : A-740003 is a selective P2X7 antagonist with demonstrated efficacy in reducing neuropathic pain in rodent models (EC₅₀ = 10–30 nM) .

Target Compound

- Hypothesized Activity: The thiophene-cyclopropyl group may reduce P2X7 affinity compared to A-740003 but could improve selectivity for other targets (e.g., P2X4 or ion channels). The absence of a quinoline moiety might lower metabolic toxicity.

Agrochemical Acetamides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Chlorinated phenyl ring with methoxymethyl and diethyl groups.

- Activity : Herbicidal action via inhibition of fatty acid elongation in plants. The chloro and bulky aryl groups disrupt plant cell membranes .

- Comparison : The target compound lacks chloro substituents and instead employs methoxy groups, likely directing it toward mammalian rather than plant targets.

Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

- Structure : Similar to alachlor but with a propoxyethyl chain.

- Activity : Enhanced soil mobility due to the propoxy group.

- Divergence : The target compound’s thiophene and cyclopropane groups increase hydrophobicity, reducing water solubility compared to pretilachlor.

Crystallographically Characterized Acetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural and Functional Analysis Table

Research Implications and Gaps

- Pharmacological Profiling : The target compound requires in vitro P2X receptor binding assays to confirm activity. Molecular dynamics simulations could elucidate substituent effects on receptor interaction.

- Synthetic Optimization : Introducing polar groups (e.g., hydroxyl) to the cyclopropane ring may improve solubility without compromising target engagement.

- Comparative Toxicity : The thiophene moiety may pose phototoxic risks, necessitating stability studies under UV light.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide , also known as a derivative of acetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 293.38 g/mol. The structure features a dimethoxyphenyl group and a thiophenyl-cyclopropyl moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Receptor Binding : Many acetamides interact with specific receptors in the body, which can lead to therapeutic effects. For instance, ligands targeting sigma receptors have shown promising results in pain management and neuroprotection .

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes involved in cancer progression and other diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related acetamide derivatives. For example, compounds that share structural similarities with 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| A33 | <1 | MGC-803 | Telomerase inhibition |

| B12 | 5 | HeLa | Apoptosis induction |

| C45 | 10 | A549 | Cell cycle arrest |

Neuroprotective Effects

Compounds similar to 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Study 1: Sigma Receptor Interaction

A study evaluated the binding affinity of various acetamide derivatives to sigma receptors. It was found that certain modifications to the phenyl ring significantly enhanced receptor affinity, suggesting potential for pain management therapies .

Study 2: Telomerase Inhibition

Another investigation focused on telomerase inhibition among phenolic acetamides. The results indicated that specific substitutions on the phenolic ring could lead to enhanced inhibitory activity against telomerase, a key target in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.